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molecular formula C10H17F3O2 B8727452 1-Octanol, trifluoroacetate CAS No. 2561-21-9

1-Octanol, trifluoroacetate

Cat. No. B8727452
M. Wt: 226.24 g/mol
InChI Key: MGRWEFWRZHQSRH-UHFFFAOYSA-N
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Patent
US05030792

Procedure details

The resultant 1,7-octadienyl trifluoroacetate was hydrogenated at 150 psig of hydrogen at ambient temperature using 5% palladium on BaSO4 to produce trifluoroacetoxyoctane.
Name
1,7-octadienyl trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([O:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])=[O:4].[H][H]>[Pd]>[F:1][C:2]([F:14])([F:15])[C:3]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:4]

Inputs

Step One
Name
1,7-octadienyl trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC=CCCCCC=C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCCCCCCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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